(S)-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid is a chiral amino acid derivative notable for its potential biological activities. This compound, with the chemical formula and CAS number 1378233-07-8, is classified under specialty chemicals and is particularly relevant in pharmaceutical research due to its structural features that may influence its activity in biological systems .
The synthesis of (S)-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 3-hydroxy-4-methoxybenzaldehyde and appropriate amino acid precursors.
The molecular structure of (S)-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid features a propanoic acid backbone with an amino group and a phenolic substituent. The stereochemistry at the second carbon is critical for its biological activity.
CC(C(=O)O)C(C1=CC(=C(C=C1)O)OC)=N
JVLKWZAWYDOHCD-GPKNORDASA-N
(S)-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid can participate in various chemical reactions typical of amino acids, such as:
The reactivity of this compound can be attributed to the functional groups present, allowing it to serve as both a nucleophile and electrophile in various organic transformations.
The mechanism of action for (S)-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid, particularly in biological contexts, may involve:
Research indicates that derivatives of this compound may exhibit neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .
(S)-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid has several scientific uses:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: